

A Technical Deep Dive into the Enzymatic Machinery of Carlactone Biosynthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

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Carlactone, a crucial precursor in the biosynthesis of strigolactones, plays a pivotal role in plant development and interaction with symbiotic and parasitic organisms. Understanding the enzymatic cascade that governs its synthesis is paramount for developing novel agrochemicals and pharmaceuticals. This technical guide provides an in-depth exploration of the core enzymes in the **carlactone** biosynthesis pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes.

The Core Enzymatic Players in Carlactone Formation

The biosynthesis of **carlactone** from all-trans- β -carotene is a multi-step process localized in the plastids, orchestrated by a trio of key enzymes: a β -carotene isomerase (D27) and two carotenoid cleavage dioxygenases (CCD7 and CCD8). The subsequent conversion of **carlactone** to carlactonoic acid is catalyzed by a cytochrome P450 monooxygenase (MAX1) in the cytoplasm.^{[1][2][3]}

β -Carotene Isomerase (D27)

The pathway initiates with the reversible isomerization of all-trans- β -carotene to 9-cis- β -carotene, a reaction catalyzed by the iron-sulfur protein DWARF27 (D27).^{[1][4]} This stereospecific conversion is a critical step, as the subsequent enzyme in the pathway, CCD7, specifically recognizes the 9-cis isomer.^[5]

Carotenoid Cleavage Dioxygenase 7 (CCD7)

Following the isomerization, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), also known as MORE AXILLARY GROWTH 3 (MAX3) in *Arabidopsis*, cleaves the 9-cis-β-carotene molecule at the 9',10' double bond. This enzymatic reaction yields two products: 9-cis-β-apo-10'-carotenal and β-ionone.[\[5\]](#)[\[6\]](#)

Carotenoid Cleavage Dioxygenase 8 (CCD8)

The 9-cis-β-apo-10'-carotenal produced by CCD7 is then the substrate for CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), also known as MORE AXILLARY GROWTH 4 (MAX4) in *Arabidopsis*. CCD8 is a remarkable enzyme that catalyzes a complex series of reactions, including cleavage and intramolecular rearrangement, to form the eponymous **carlactone**.[\[7\]](#)[\[8\]](#) The reaction mechanism of CCD8 is proposed to be a two-step kinetic process.[\[1\]](#)[\[9\]](#)

Cytochrome P450 Monooxygenase (MAX1)

Once synthesized, **carlactone** is exported from the plastid to the cytoplasm, where it undergoes further modification. The enzyme MORE AXILLARY GROWTH 1 (MAX1), a cytochrome P450 monooxygenase, catalyzes the oxidation of **carlactone** at the C-19 position to produce carlactonoic acid.[\[1\]](#)[\[2\]](#)[\[10\]](#) This conversion is a key step in the biosynthesis of a variety of strigolactones.

Quantitative Enzymatic Data

The following table summarizes the available quantitative kinetic data for the key enzymes in the **carlactone** biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific plant species, recombinant expression system, and assay conditions.

Enzyme	Organism	Substrate	Km	Vmax	kcat	Reference
D27 (reverse reaction)	Oryza sativa	9-cis-β-carotene	0.26 μM	-	34 s-1	[2]
CCD7	Arabidopsis thaliana	9-cis-β-carotene	8.7 μM	-	-	[2]
CCD8	Arabidopsis thaliana	9-cis-β-apo-10'-carotenal	-	-	-	[1][9]
MAX1	Arabidopsis thaliana	Carlactone	-	-	-	[1]

Note: Quantitative kinetic data for the forward reaction of D27, and for CCD8 and MAX1 are not yet fully established in the literature. The reaction of AtCCD8 is suggested to follow a two-step kinetic mechanism.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the key enzymes involved in **carlactone** biosynthesis, as well as the analysis of the reaction products.

Recombinant Protein Expression and Purification

1. DWARF27 (D27), CCD7, and CCD8 in E. coli

- Vector Construction: The coding sequences of Oryza sativa D27 (OsD27), Arabidopsis thaliana CCD7 (AtCCD7), and AtCCD8 are cloned into an appropriate E. coli expression vector, such as a pET vector with an N-terminal His6 or GST tag for affinity purification.[11] [12]
- Expression: The expression plasmids are transformed into a suitable E. coli strain, like BL21(DE3). Cultures are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is

induced with IPTG (isopropyl β -D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.[11][13]

- Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The soluble fraction is clarified by centrifugation and applied to a Ni-NTA or Glutathione-Sepharose affinity column. After washing, the recombinant protein is eluted with an appropriate buffer containing imidazole or reduced glutathione.[14][15][16]

2. MORE AXILLARY GROWTH 1 (MAX1) in Yeast

- Vector Construction: The full-length cDNA of *Arabidopsis thaliana* MAX1 (AtMAX1) is cloned into a yeast expression vector, such as pYeDP60, under the control of a galactose-inducible promoter.[1]
- Expression: The expression plasmid is transformed into a suitable yeast strain, for example, WAT11, which co-expresses an *Arabidopsis* NADPH-P450 reductase. Yeast cultures are grown in a selective medium and protein expression is induced by the addition of galactose. [1]
- Microsome Preparation: Yeast cells are harvested, and microsomes are prepared by differential centrifugation. The microsomal fraction, containing the recombinant MAX1 protein, is used for enzymatic assays.[1]

Enzymatic Assays

1. D27 Isomerase Assay

- Reaction Mixture: The assay mixture contains purified recombinant D27, all-trans- β -carotene as the substrate, a detergent (e.g., Triton X-100) to solubilize the carotenoid, and a suitable buffer (e.g., MOPS, pH 6.4).[2]
- Incubation: The reaction is incubated in the dark at 25°C with shaking.
- Product Analysis: The reaction is stopped by the addition of an organic solvent mixture. The products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) with a C30 reverse-phase column to separate the different β -carotene isomers.[2][5]

2. CCD7 Cleavage Assay

- Reaction Mixture: The assay contains purified recombinant CCD7, 9-cis-β-carotene as the substrate, a detergent, and a suitable buffer.
- Incubation: The reaction is incubated under specific conditions of temperature and time.
- Product Analysis: The reaction products, 9-cis-β-apo-10'-carotenal and β-ionone, are extracted and analyzed by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[2\]](#)

3. CCD8 Assay

- Reaction Mixture: The assay mixture includes purified recombinant CCD8 and 9-cis-β-apo-10'-carotenal as the substrate in a suitable buffer.
- Incubation: The reaction is incubated under optimized conditions.
- Product Analysis: The formation of **carlactone** is monitored by LC-MS/MS.[\[7\]](#)

4. MAX1 Oxidase Assay

- Reaction Mixture: The assay is performed with yeast microsomes containing recombinant MAX1, **carlactone** as the substrate, and an NADPH-regenerating system in a suitable buffer.[\[1\]](#)
- Incubation: The reaction mixture is incubated at a specific temperature for a defined period.
- Product Analysis: The reaction is stopped, and the product, carlactonoic acid, is extracted and quantified by LC-MS/MS.[\[1\]](#)[\[10\]](#)

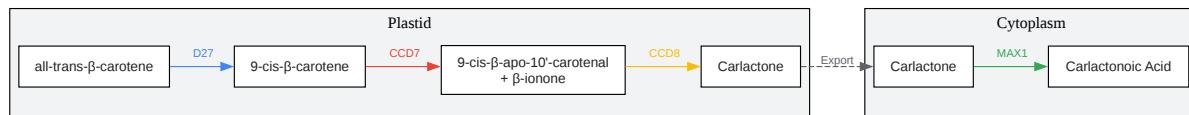
LC-MS/MS Analysis of Carlactone and Carlactonoic Acid

- Sample Preparation: Plant tissues are frozen in liquid nitrogen, ground to a fine powder, and extracted with an appropriate organic solvent (e.g., acetone). The extract is then purified using solid-phase extraction (SPE).[\[17\]](#) For in vitro assays, the reaction mixture is extracted directly with an organic solvent.

- LC Separation: The extracted samples are analyzed using a reverse-phase C18 column on a UHPLC system with a gradient of water and methanol or acetonitrile containing a small percentage of formic acid.[17][18]
- MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. **Carlactone** and carlactonoic acid are detected and quantified using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions. For example, the MRM channel for carlactonoic acid can be set at m/z 331.2 > 113.0.[19]

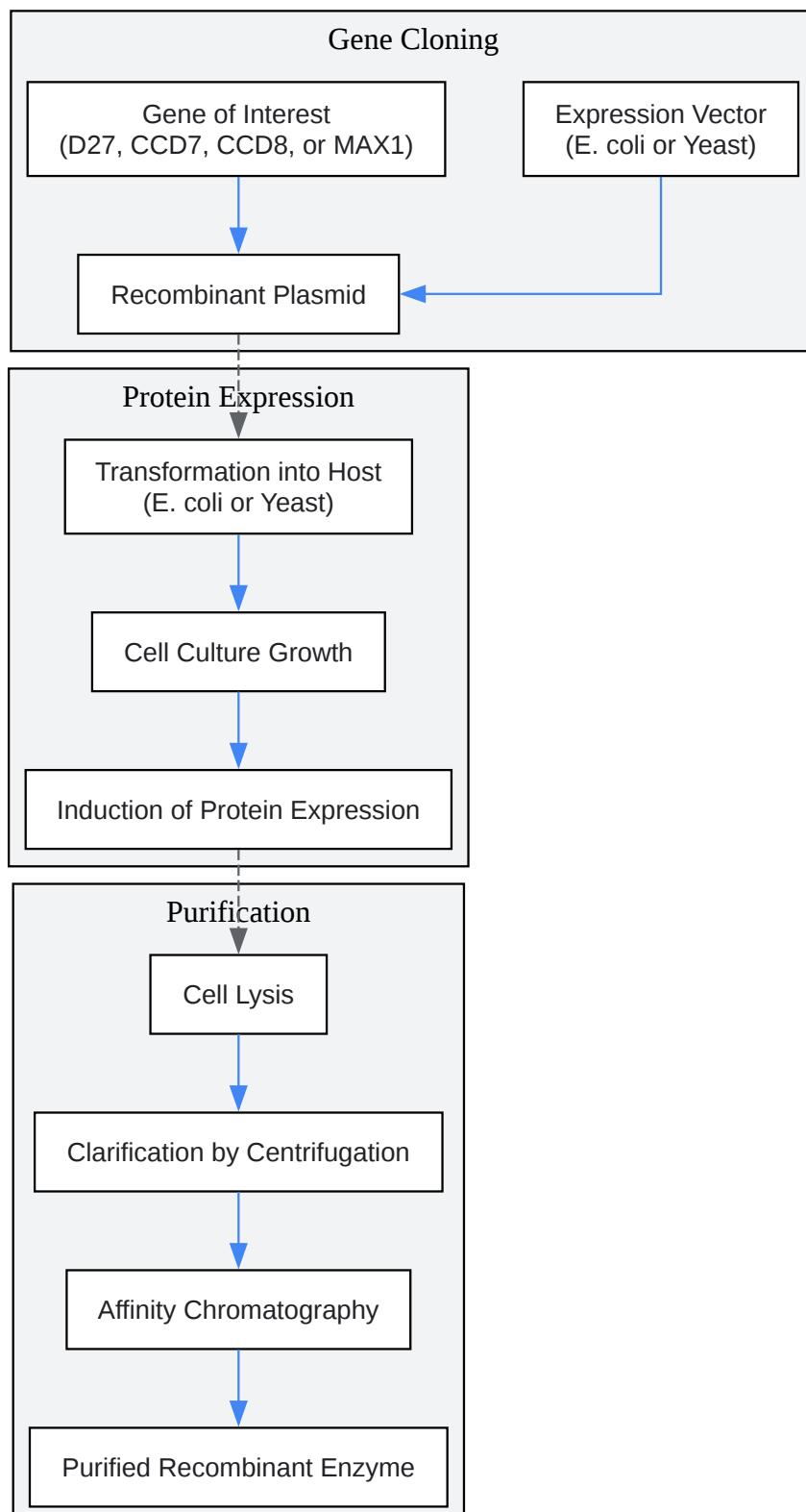
Visualizing the Pathway and Workflows

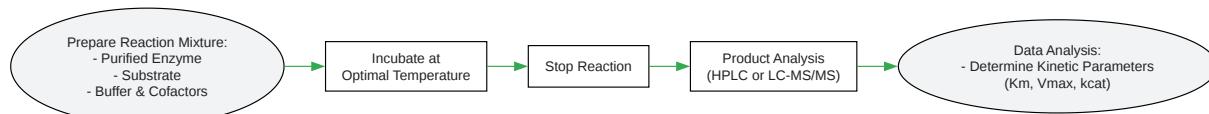
To facilitate a clearer understanding of the **carlactone** biosynthesis pathway and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).



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Caption: The **Carlactone** Biosynthesis Pathway.





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- To cite this document: BenchChem. [A Technical Deep Dive into the Enzymatic Machinery of Carlactone Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12838652#key-enzymes-in-the-carlactone-biosynthesis-pathway>]

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